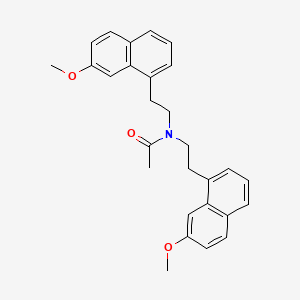
N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide
Vue d'ensemble
Description
“N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is a chemical compound with the formula C28H29NO3 and a molecular weight of 427.5400 g/mol . It is offered by Synblock for research chemical use .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its formula C28H29NO3 . Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 643.3±50.0 °C and a density of 1.156±0.06 g/cm3 (20 ºC 760 Torr) .Applications De Recherche Scientifique
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar molecular structure to N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, have been investigated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). Such inhibitors are valuable in cancer treatment, as they can inhibit the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
Research on quinoline derivatives having amide bonds, similar to this compound, includes the study of their co-crystals and salts. These compounds exhibit unique properties like different spatial orientations and symmetry, which are important in the field of crystal engineering and pharmaceuticals (Karmakar et al., 2009).
The study of different spatial orientations of amide derivatives on anion coordination has been conducted. These investigations provide insights into the structural properties of amide derivatives and their potential applications in molecular recognition and sensor technologies (Kalita & Baruah, 2010).
N,N-Bis(halomethyldimethylsilyl)acetamides, though not the same, are structurally related to this compound. Their reactions and properties have been explored, particularly in the context of silylamide chemistry, which is significant in the development of new silicon-based materials (Kowalski & Lasocki, 1976).
The extraction kinetics of lithium ions using N,N-bis(2-ethylhexyl)acetamide from simulated brine have been studied. This research is relevant in the field of lithium recovery and hydrometallurgy, offering insights into the efficiency and mechanisms of lithium ion extraction (Li et al., 2016).
The design and synthesis of naphthalenic dimers as selective MT1 melatoninergic ligands involve compounds structurally similar to this compound. Such research is significant in the development of new therapeutic agents targeting the melatoninergic system (Descamps-François et al., 2003).
Mécanisme D'action
Target of Action
The primary targets of Agomelatine Impurity I, also known as N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide or Agomelatine Dimer Acetamide, are melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors are involved in the regulation of circadian rhythms, while 5-HT2C receptors play a role in mood regulation .
Biochemical Pathways
The compound’s interaction with its targets leads to increases in hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also influences key targets such as early genes and kinases .
Result of Action
The molecular and cellular effects of Agomelatine Impurity I’s action include resynchronization of circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It also shows an antidepressant-like effect in animal depression models .
Action Environment
Environmental factors such as liver disease might lead to significant alterations of Agomelatine Impurity I’s pharmacokinetics, potentially leading to substantially increased exposure . This is due to the portosystemic shunting associated with liver disease .
Analyse Biochimique
Biochemical Properties
Agomelatine Impurity I, like Agomelatine, may interact with melatonin MT1 and MT2 receptors, and 5-HT2C receptors . These interactions could potentially influence various biochemical reactions, including the modulation of multiple cellular pathways such as the increase in trophic factors, synaptic remodeling, and glutamate signaling .
Cellular Effects
The effects of Agomelatine Impurity I on cells could be similar to those of Agomelatine. For instance, Agomelatine has been shown to increase hippocampal proliferation, maturation, and survival . It’s possible that Agomelatine Impurity I could have similar effects on cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it shares some similarities with Agomelatine, which acts as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors . This dual action could lead to a synergistic effect, influencing various molecular processes, including enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Agomelatine suggest that it has a short duration of action in the body
Dosage Effects in Animal Models
Studies on Agomelatine suggest that it has antidepressant-like activity in a number of animal models of depression
Metabolic Pathways
Agomelatine is metabolized in the liver, primarily by the isoenzyme CYP1A2, and to a lesser extent by CYP2C9 and CYP2C19 . It’s possible that Agomelatine Impurity I could be involved in similar metabolic pathways.
Transport and Distribution
Agomelatine, being a small and lipophilic molecule, is likely to penetrate all tissues of the body
Subcellular Localization
Given its potential interactions with melatonin and 5-HT2C receptors, it’s likely that it localizes to areas of the cell where these receptors are present
Propriétés
IUPAC Name |
N,N-bis[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3/c1-20(30)29(16-14-23-8-4-6-21-10-12-25(31-2)18-27(21)23)17-15-24-9-5-7-22-11-13-26(32-3)19-28(22)24/h4-13,18-19H,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMJYCOMJMSPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)CCC3=CC=CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221650 | |
| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385018-58-5 | |
| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385018-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



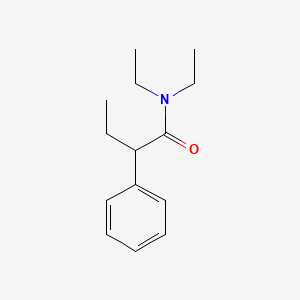
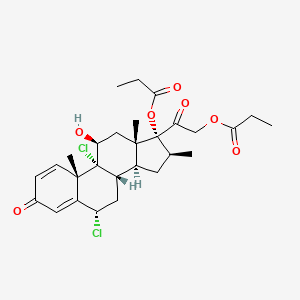
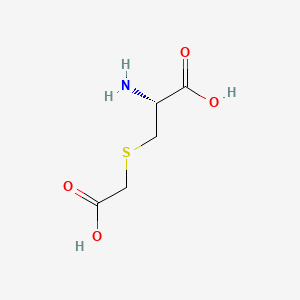
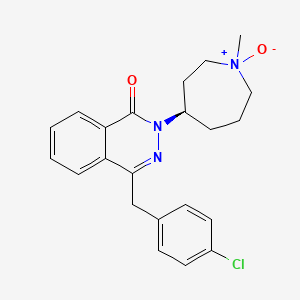
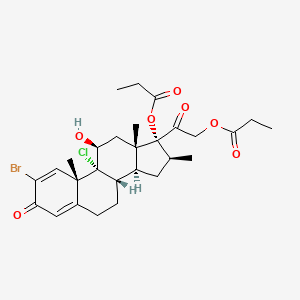
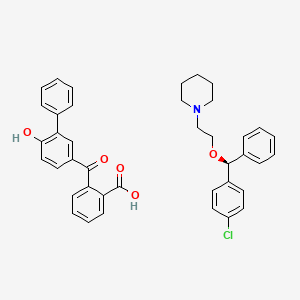
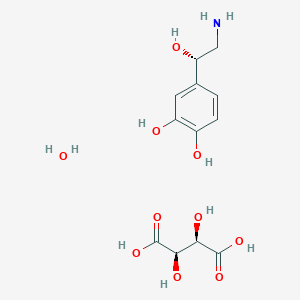


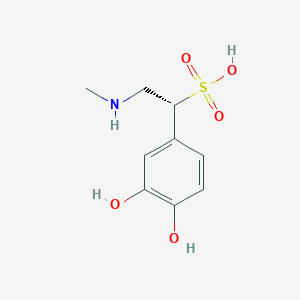
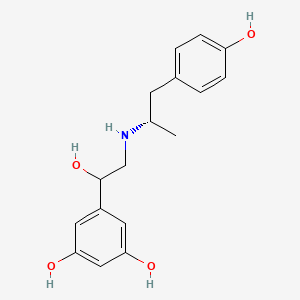
![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)
